molecular formula C13H9Cl2IO2 B8435817 1,2-Dichloro-4-(4-iodo-2-methoxyphenoxy)benzene

1,2-Dichloro-4-(4-iodo-2-methoxyphenoxy)benzene

Cat. No. B8435817
M. Wt: 395.02 g/mol
InChI Key: CEVNRSYJGXFBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dichloro-4-(4-iodo-2-methoxyphenoxy)benzene is a useful research compound. Its molecular formula is C13H9Cl2IO2 and its molecular weight is 395.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Dichloro-4-(4-iodo-2-methoxyphenoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dichloro-4-(4-iodo-2-methoxyphenoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H9Cl2IO2

Molecular Weight

395.02 g/mol

IUPAC Name

1,2-dichloro-4-(4-iodo-2-methoxyphenoxy)benzene

InChI

InChI=1S/C13H9Cl2IO2/c1-17-13-6-8(16)2-5-12(13)18-9-3-4-10(14)11(15)7-9/h2-7H,1H3

InChI Key

CEVNRSYJGXFBTP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)I)OC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (14.4 g, 208.70 mmol, 1.98 equiv) in water (500 mL) was added dropwise into a solution of 4-(3,4-dichlorophenoxy)-3-methoxyaniline (30 g, 105.58 mmol, 1.00 equiv) in sulfuric acid (1000 mL) with stirring at 0° C. and the mixture was stirred for 30 min at 0° C. The above mixture was added dropwise to a solution of potassium iodide (1000 mL, 5%) in water with stirring at 50° C. The reaction was completed immediately. The reaction mixture was cooled to room temperature, extracted with 3×500 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 3×500 mL of saturated aqueous sodium bicarbonate and 3×500 mL of brine. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum to give 24 g (crude) of 1,2-dichloro-4-(4-iodo-2-methoxyphenoxy)benzene as red oil.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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